8-Azabicyclo[3.2.1]octan-3-one Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 8-Azabicyclo[3.2.1]octan-3-one derivatives involves multiple steps, including acylation, methylation, and cyclization reactions. Notably, the cyclopentane and piperidine rings in these derivatives adopt specific conformations that are crucial for their biological activities. Methylation occurs from the endo position, indicating a preference for this orientation during synthesis (Izquierdo et al., 1991).
Molecular Structure Analysis
The molecular structure of 8-Azabicyclo[3.2.1]octan-3-one derivatives reveals a preference for a chair-envelope conformation, with both phenethyl and hydroxy groups positioned equatorially relative to the piperidine ring. This conformation is consistent across different solvents, as demonstrated by X-ray diffraction studies and NMR spectroscopy, highlighting the structural stability of these compounds (Diez et al., 1991).
Chemical Reactions and Properties
The chemical reactivity of 8-Azabicyclo[3.2.1]octan-3-one derivatives includes iodolactamization and Michael-type additions, leading to the formation of various functionalized bicyclic structures. These reactions are essential for further modifications and applications of these compounds. The stereochemistry and reactivity patterns observed highlight the compound's versatility in synthetic chemistry (Knapp & Gibson, 2003).
Physical Properties Analysis
The physical properties of 8-Azabicyclo[3.2.1]octan-3-one Hydrochloride and its derivatives, such as solubility, melting points, and crystalline structure, are critical for their application in various domains. The intermolecular hydrogen bonds and the cis configuration of substituents influence the compound's physical state and stability, as revealed by crystallography studies (Wu et al., 2015).
Scientific Research Applications
Application in the Synthesis of Tropane Alkaloids
- Summary of the Application: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application or Experimental Procedures: The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes: This methodology has led to the synthesis of tropane alkaloids, which have a wide array of interesting biological activities .
Application in the Synthesis of Benzyl Derivatives
- Summary of the Application: The compound “8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride” is a derivative of “8-Azabicyclo[3.2.1]octan-3-one Hydrochloride”. It is used in organic synthesis .
Application in the Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane Derivatives
Safety And Hazards
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is a significant interest in this compound and its derivatives, indicating potential future directions in the field of organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-6,8H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQWQFWRSDNBPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948469 | |
Record name | 8-Azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azabicyclo[3.2.1]octan-3-one Hydrochloride | |
CAS RN |
25602-68-0 | |
Record name | 8-Azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,5R)-8-Azabicyclo[3.2.1]octan-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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